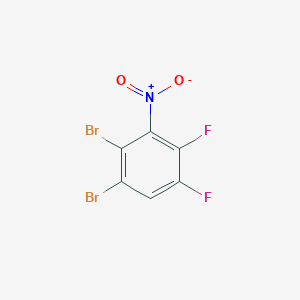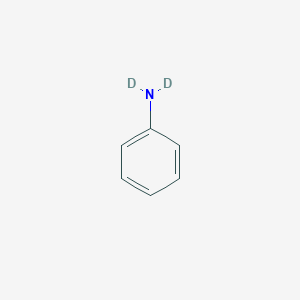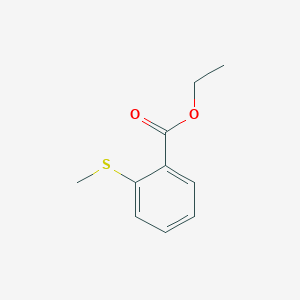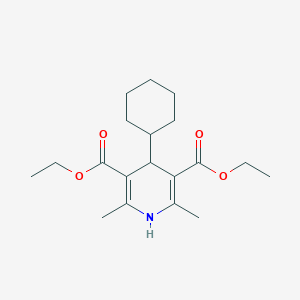![molecular formula C16H20O2 B073755 Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 1218-65-1](/img/structure/B73755.png)
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is commonly used in scientific research, particularly in the field of organic chemistry, due to its ability to form stable intermediates and react with a variety of other compounds.
Wirkmechanismus
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various reactions, forming stable intermediates that can undergo further reactions with other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. However, it is not commonly used in biological systems due to its chemical properties and potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments include its ability to form stable intermediates and react with a variety of other compounds. However, its potential toxicity and limited information on its biochemical and physiological effects are significant limitations.
Zukünftige Richtungen
There are several future directions for research involving Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another potential area of research is the investigation of its potential applications in the field of materials science, particularly in the synthesis of new polymers and materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity in biological systems.
In conclusion, Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is a unique and versatile compound that has a wide range of applications in scientific research. While there is limited information available on its biochemical and physiological effects, its ability to form stable intermediates and react with a variety of other compounds make it a valuable tool in the field of organic chemistry. There are several future directions for research involving this compound, including the development of new synthetic methods and the investigation of its potential applications in materials science.
Synthesemethoden
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is typically achieved through a multistep process involving several chemical reactions. The most common method involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with methanol and sulfuric acid to form the corresponding methyl ester. This ester is then reacted with bicyclo[2.2.1]hept-5-en-2-ylmethyl bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has a wide range of applications in scientific research. In organic chemistry, it is commonly used as a reagent in various reactions, including Diels-Alder reactions and cycloadditions. It is also used as a building block in the synthesis of more complex compounds.
Eigenschaften
CAS-Nummer |
1218-65-1 |
|---|---|
Produktname |
Bicyclo[2.2.1]hept-5-en-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-bicyclo[2.2.1]hept-5-enylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C16H20O2/c17-16(15-8-11-2-4-13(15)6-11)18-9-14-7-10-1-3-12(14)5-10/h1-4,10-15H,5-9H2 |
InChI-Schlüssel |
SOSZGLNDFITMMF-UHFFFAOYSA-N |
SMILES |
C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4 |
Kanonische SMILES |
C1C2CC(C1C=C2)COC(=O)C3CC4CC3C=C4 |
Andere CAS-Nummern |
1218-65-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)



